molecular formula C7H11NO B1374433 3-Methyloxane-4-carbonitrile CAS No. 1696482-95-7

3-Methyloxane-4-carbonitrile

Cat. No.: B1374433
CAS No.: 1696482-95-7
M. Wt: 125.17 g/mol
InChI Key: KNGCBCDISSWKHZ-UHFFFAOYSA-N
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Description

3-Methyloxane-4-carbonitrile is a chemical compound with the molecular formula C7H11NO. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxane-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-4-hydroxyoxane with cyanogen bromide under basic conditions. The reaction typically proceeds at room temperature and yields the desired nitrile compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Grignard reagents (RMgX) can be used to introduce various substituents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other derivatives.

Scientific Research Applications

3-Methyloxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 3-Methyloxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic attack, leading to the formation of imine intermediates. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

    Acetonitrile (CH3CN): A simple nitrile compound used as a solvent in organic synthesis.

    Benzonitrile (C6H5CN): An aromatic nitrile used in the synthesis of various organic compounds.

    Butanenitrile (C4H7N): A linear nitrile used in organic synthesis .

Uniqueness of 3-Methyloxane-4-carbonitrile: this compound is unique due to its specific structure, which includes both an oxane ring and a nitrile group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGCBCDISSWKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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